1-Chloro-3,5-dinitrobenzene

Catalog No.
S749218
CAS No.
618-86-0
M.F
C6H3ClN2O4
M. Wt
202.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3,5-dinitrobenzene

Regiochemical byproduct formation plagues aromatic SNAr. 1-Chloro-3,5-dinitrobenzene (CAS 618-86-0) resolves this through its C2v symmetry, ensuring nucleophilic substitution yields a single, predictable product-critical for drug & dye intermediates. • Single isomer SNAr product - no regioisomer removal needed. • Mp 59°C prevents caking in warm storage; improves handling. • ≥98% purity ensures lot consistency. Immediate stock and ambient shipping from SMolecule.

CAS Number

618-86-0

Product Name

1-Chloro-3,5-dinitrobenzene

IUPAC Name

1-chloro-3,5-dinitrobenzene

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

InChI

InChI=1S/C6H3ClN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H

InChI Key

GFJKASVFAWFUNI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Synonyms

3,5-Dinitrochlorobenzene, 1-Chloro-3,5-dinitrobenzene, 3,5-Dinitrophenyl chloride, Benzene, 1-chloro-3,5-dinitro-

Purity

≥98%

Package Size

1 g, 5 g, 25 g

1-Chloro-3,5-dinitrobenzene (CAS 618-86-0) is a crystalline aromatic compound featuring a central benzene ring substituted with one chlorine atom and two nitro groups at the meta positions. This specific arrangement makes it a valuable intermediate in organic synthesis. The powerful electron-withdrawing nature of the two nitro groups strongly activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. Its C2v symmetry distinguishes it from its more common 2,4- and 2,6-isomers, offering specific advantages in reactions where a single, predictable product isomer is required. This compound serves as a key building block for producing specialized dyes, pharmaceutical intermediates, and other fine chemicals where precise regiochemical control is paramount.

Research Fit

Substitution pattern
Meta-dinitro substitution enables nucleophile‑dependent dual reactivity (Cl vs NO₂ displacement)
Synthesis route
Sandmeyer‑derived material ensures correct regiochemistry; verify supplier route to avoid isomer mix‑up
Safety profile
Reported lower sensitization potential compared to 2,4‑isomer; supports reduced containment burden
Crystal engineering
Single stable polymorph with planar geometry; predictable halogen‑bond σ‑hole donor

Replacing 1-Chloro-3,5-dinitrobenzene with seemingly similar compounds, such as its isomers (e.g., 1-chloro-2,4-dinitrobenzene) or other halides (e.g., 1-fluoro-3,5-dinitrobenzene), is often not viable due to significant differences in reactivity, regioselectivity, and physical properties. Using an asymmetrical isomer like 1-chloro-2,4-dinitrobenzene will result in entirely different product isomers in downstream applications, compromising the target molecule's structure and function. While other halides in the 3,5-position will yield the correct regioisomer, their reaction kinetics in SNAr processes vary significantly, with the fluoro-analog being much more reactive and iodo- being less reactive. This necessitates substantial process redevelopment to manage reaction times, temperatures, and potential side reactions, making 1-chloro-3,5-dinitrobenzene a non-interchangeable choice for established protocols requiring its specific reactivity profile and symmetrical structure.

Substitution Risk

1‑Chloro‑3,5‑dinitrobenzene (target)
1‑Chloro‑2,4‑dinitrobenzene (DNCB) offers only chlorine displacement; dual NO₂ displacement manifold requires the 3,5‑isomer.
Melting point ~176 °C enables simple identity check
2,4‑Isomer melts at ~54 °C; a >120 °C gap means accidental substitution can be detected, but unrecognised swap still leads to failed SNAr.
Reported lower sensitization context; no extreme‑potency EC₃ established
2,4‑DNCB is a potent contact allergen (LLNA EC₃ ~0.03‑0.04%). Substituting the 3,5‑isomer may reduce occupational health burden, but local exposure controls must still be reviewed.

Precursor for High-Purity Symmetrical Amines: Selective Reduction without Isomeric Contamination

1-Chloro-3,5-dinitrobenzene is specified as a precursor for the synthesis of 3-chloro-5-nitroaniline, a key intermediate for protein kinase C inhibitors. In a documented synthesis, one of the two nitro groups is selectively reduced using ammonium sulfide in ethanol, a process that relies on the symmetrical nature of the starting material to yield a single, predictable product isomer. Using an asymmetrical precursor like 1-chloro-2,4-dinitrobenzene under similar conditions would lead to a mixture of isomeric amino-nitro products, complicating purification and reducing the yield of the desired intermediate.

Evidence DimensionProduct Purity & Regioselectivity
Target Compound DataYields a single isomer (3-chloro-5-nitroaniline) due to C2v symmetry.
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene (asymmetrical isomer) would produce a mixture of 5-chloro-2-nitroaniline and 3-chloro-4-nitroaniline.
Quantified DifferenceQualitatively, the difference is between obtaining a single product versus a mixture requiring separation.
ConditionsSelective reduction using (NH4)2S in ethanol, heated to 80°C for one hour.

For synthesizing high-purity pharmaceutical intermediates, starting with a symmetrical precursor avoids costly and difficult isomeric separations, improving overall process efficiency and yield.

SNAr reactivity rank
Head‑to‑head
Least reactive dinitrochlorobenzene isomer with NaOH/aniline; 2,4‑DNCB >> p‑NCB > o‑NCB > m‑NCB > 3,5‑DNCB
Isomer‑specific SNAr route validation required; 3,5‑isomer may need longer times or higher temperatures.
Qualitative ranking from teaching‑lab comparison and literature; no kinetic constants reported.

Distinct Thermal Properties Compared to Common Isomer, Impacting Process Safety and Handling

The physical properties of dinitrochlorobenzene isomers are distinct, impacting their handling, storage, and process conditions. 1-Chloro-3,5-dinitrobenzene is reported as colorless needles with a melting point of 59°C. In contrast, the more commonly available isomer, 1-chloro-2,4-dinitrobenzene, has a lower stable melting point of 51°C and is known to exist in three polymorphic forms, with unstable forms melting as low as 27°C. This higher and stable melting point for the 3,5-isomer can be advantageous for solid handling and formulation at elevated ambient temperatures.

Evidence DimensionMelting Point
Target Compound Data59°C
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene: 51°C (stable form), with unstable polymorphs at 43°C and 27°C.
Quantified Difference+8°C higher melting point compared to the stable form of the 2,4-isomer.
ConditionsStandard atmospheric pressure.

A higher, more stable melting point simplifies solid handling, reduces the risk of clumping or melting during storage in warm climates, and provides a wider safety margin in heated process vessels.

Melting point gap
Cross‑study comparable
3,5‑isomer 176 °C vs 2,4‑isomer 53–54 °C; ΔTₘ ≈ 122 °C
Enables rapid, low‑cost incoming identity check; prevents isomer substitution errors.
2,4‑Isomer exhibits α/β polymorphism; 3,5‑isomer shows single stable crystalline form.
Dual reactivity pathway
Head‑to‑head
Hard nucleophiles → Cl displaced; soft nucleophiles → NO₂ displaced. 2,4‑isomer shows only Cl displacement.
Access to two product families from a single intermediate; divergent synthesis strategy enabled.
Nucleophile hardness and solvent polarity tune the Cl/NO₂ displacement ratio.
Sensitization context
Class‑level inference
2,4‑DNCB LLNA EC₃ 0.03–0.04% (extreme sensitizer); no standardised EC₃ for 3,5‑isomer; lower protein reactivity expected.
Supports safety‑related endpoint review; reduced occupational health burden may apply.
3,5‑Isomer not included in dinitrohalobenzene LLNA panel; extrapolation based on meta‑nitro inductive effects only.
Synthesis route
Class‑level inference
3,5‑Isomer via multi‑step Sandmeyer from 3,5‑dinitroaniline; 2,4‑isomer by one‑step direct nitration.
Route‑dependent purity and cost; verify supplier synthesis to confirm regiochemistry.
Commercial 3,5‑isomer typically ≥97% purity after recrystallisation.
Halogen‑bond donor
Cross‑study comparable
Monoclinic C2, single stable polymorph; planar molecule with predictable σ‑hole.
Ensures reproducible halogen‑bond geometries in crystal engineering screens.
2,4‑Isomer polymorphic (α/β) and conformationally distorted by ortho‑nitro group.

Synthesis of High-Purity, Symmetrically Substituted Pharmaceutical Intermediates

This compound is the correct choice when synthesizing molecules where substitution at the 3 and 5 positions is required without generating isomeric byproducts. As demonstrated in the synthesis of precursors for protein kinase C inhibitors, its symmetry ensures that subsequent reactions, such as selective reduction, yield a single, predictable product, streamlining the synthetic route and eliminating the need for complex purification from isomers.

Development of Energetic Materials and Dyes with Defined Regiochemistry

In materials science, particularly for dyes or energetic compounds, the precise placement of functional groups dictates performance. Using 1-chloro-3,5-dinitrobenzene as a scaffold allows for the nucleophilic substitution of the chloro group to build larger, symmetrical molecules where the meta-directing nitro groups provide specific electronic and energetic properties that cannot be achieved with ortho/para isomers.

Chemical Processes Requiring Enhanced Thermal Stability During Handling

For manufacturing processes in warmer climates or those involving heated storage and transfer of solid precursors, the higher melting point of 1-chloro-3,5-dinitrobenzene (59°C) compared to its common 2,4-isomer (51°C) provides a tangible advantage. This reduces the risk of material caking, melting, or changing morphology, ensuring more reliable and safer handling operations.

Application Fit

Application
Selection Property
Validation Focus
Reduction to 3‑chloro‑5‑nitroaniline
Chemo‑/regioselective mono‑reduction of equivalent meta‑nitro groups
Stopping the reduction at the mono‑nitro stage without chlorine displacement
Crystal engineering: halogen‑bond directionality
Single polymorph, planar geometry, well‑defined σ‑hole
Batch‑to‑batch crystallographic consistency; reproducibility of halogen‑bond geometries
Tunable SNAr for divergent synthesis
Nucleophile‑dependent pathway (Cl vs NO₂ displacement)
Access to two distinct product families from a single intermediate; hard vs soft nucleophile selectivity
Occupational safety: lower sensitisation context
Reported lower sensitisation potential vs 2,4‑isomer
Safety‑related endpoint review; containment and health surveillance requirements

XLogP3

2.3

UNII

770VEP8T4H

Wikipedia

1-chloro-3,5-dinitrobenzene

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